molecular formula C₆¹³C₂H₁₂N¹⁵NO₆ B1153388 Kifunensine-13C2 ,15N

Kifunensine-13C2 ,15N

Cat. No.: B1153388
M. Wt: 235.17
Attention: For research use only. Not for human or veterinary use.
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Description

Kifunensine-13C2,15N is a stable isotope-labeled derivative of the natural product Kifunensine, a potent inhibitor of α-mannosidase I and II. This compound is specifically enriched with two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom at strategic positions, enabling precise tracking of molecular interactions and structural dynamics using nuclear magnetic resonance (NMR) spectroscopy. The isotopic labeling facilitates studies on glycosylation mechanisms, enzyme inhibition, and protein folding by providing unambiguous signals in heteronuclear NMR experiments such as 1H-13C HSQC and 1H-15N HMBC .

Properties

Molecular Formula

C₆¹³C₂H₁₂N¹⁵NO₆

Molecular Weight

235.17

Synonyms

[5R-(5α,6β,7α,8α,8aα)]-Hexahydro-6,7,8-trihydroxy-5-(hydroxymethyl)-imidazo[1,2-a]pyridine-2,3-dione-13C2 ,15N;  (+)-Kifunensine-13C2 ,15N;  FR 900494-13C2 ,15N; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Features

Compound Isotopic Labels Molecular Formula Key Applications
Kifunensine-13C2,15N 13C (2 positions), 15N C16H21N3O7 Glycosylation inhibition, NMR studies of enzyme-substrate interactions
Mercaptopurine-13C2,15N 13C (2 positions), 15N C5H4N4S Cancer metabolism studies, tracking drug incorporation into nucleic acids
Nitrofurazone-13C,15N2 13C (1 position), 15N2 C6H6N4O4 Antimicrobial mechanism analysis, redox reaction tracking
(13C2,15N)Glycine 13C (2 positions), 15N C2H5NO2 Protein synthesis, metabolic flux analysis
[15N]Indole 15N (1 position) C8H7N Tryptophan biosynthesis, heterocyclic reaction mechanisms

Key Differences :

  • Labeling Positions : Kifunensine-13C2,15N incorporates 13C at two carbons and 15N at one nitrogen, optimized for tracking specific glycosylation-related functional groups. In contrast, Nitrofurazone-13C,15N2 focuses on nitro group dynamics .
  • Purity : Commercial Kifunensine-13C2,15N is typically ≥95% isotopically enriched (), whereas some compounds like thiatriazoles in use lower enrichment (15–30%) for cost-effective mechanistic studies.

Analytical Techniques and Research Findings

  • Kifunensine-13C2,15N: 1H-15N HMBC NMR: Used to map hydrogen-nitrogen correlations in enzyme binding pockets, revealing interactions with α-mannosidase active sites . 13C-15N Coupling Constants (JCN): Critical for confirming structural integrity during glycosylation inhibition assays. Direct JCN values (~11–70 Hz) correlate with bond rigidity in the iminosugar core .
  • Mercaptopurine-13C2,15N :

    • 1H-13C HSQC : Tracks metabolic incorporation into DNA/RNA, highlighting isotopic enrichment in purine rings .
  • Nitrofurazone-13C,15N2 :

    • 15N NMR Chemical Shifts : Detect nitro group reduction products in bacterial cells, with δ15N shifts from −50 to +30 ppm indicating redox state changes .
  • [15N]Indole :

    • 2D 1H-15N HMBC : Resolves tautomeric equilibria in indole derivatives, with JHN coupling constants (2–5 Hz) distinguishing N–H environments .

Research Implications and Limitations

  • Advantages of Kifunensine-13C2,15N :

    • High isotopic purity ensures reliable quantification in complex biological matrices.
    • Dual 13C/15N labeling enables multi-dimensional NMR experiments for resolving overlapping signals .
  • Limitations :

    • Cost and synthetic complexity limit large-scale production compared to singly labeled compounds like [15N]Indole .
    • Specialized NMR hardware (e.g., cryoprobes) is required for detecting low-abundance 15N signals .

Q & A

Basic Research Questions

What are the critical considerations for synthesizing Kifunensine-<sup>13</sup>C2</sup>,<sup>15</sup>N with high isotopic purity?

  • Methodology : Use <sup>15</sup>N-labeled ammonium salts (e.g., <sup>15</sup>NH4Cl) and <sup>13</sup>C-enriched precursors during key reaction steps (e.g., glycosylation or ring-closing reactions). Monitor isotopic incorporation via <sup>13</sup>C NMR and isotope ratio mass spectrometry (IRMS) to verify labeling efficiency (>98% purity) .
  • Data Validation : Compare <sup>1</sup>H–<sup>15</sup>N coupling constants (e.g., JHN values) with unlabeled analogs to confirm structural integrity .

How to characterize the isotopic distribution of Kifunensine-<sup>13</sup>C2</sup>,<sup>15</sup>N using mass spectrometry?

  • Workflow :

  • LC-HRMS : Employ high-resolution mass spectrometry with electrospray ionization (ESI) to detect [M+H]<sup>+</sup> or [M–H]<sup>−</sup> ions.
  • Isotopic Peak Analysis : Calculate the <sup>13</sup>C/<sup>12</sup>C and <sup>15</sup>N/<sup>14</sup>N ratios using natural abundance corrections (e.g., <sup>13</sup>C: 1.1%, <sup>15</sup>N: 0.37%) to distinguish labeled species .
    • Example Data :
ParameterLabeled CompoundUnlabeled Compound
m/z [M+H]<sup>+</sup>342.15340.12
<sup>13</sup>C Enrichment99.2%1.1%

Q. What experimental controls are essential for tracking <sup>15</sup>N-labeled metabolites in enzymatic assays?

  • Controls :

  • Negative Control : Use unlabeled Kifunensine to establish baseline NMR or MS signals.
  • Isotope Dilution : Spike samples with internal standards (e.g., <sup>13</sup>C6-glucose) to correct for matrix effects .
    • Key Metrics : Measure δ<sup>15</sup>N values via LC-IRMS with a precision threshold of ±1.4‰ to detect metabolic turnover .

Advanced Research Questions

How to resolve contradictions in δ<sup>15</sup>N data when Kifunensine-<sup>13</sup>C2</sup>,<sup>15</sup>N is used in environmental samples?

  • Case Study : In riverine systems, δ<sup>15</sup>N values of labeled compounds showed minimal variation (+0.4‰ to +4.1‰) despite isotopic enrichment.
  • Troubleshooting :

  • Matrix Effects : Use porous graphitic carbon (PGC) chromatography to isolate labeled compounds from interfering anions (e.g., NO3<sup>−</sup>) .
  • Reactor Calibration : Regularly recalibrate thermal copper reactors in LC-IRMS systems to maintain reduction efficiency (>95% N2 yield) .

Q. What strategies optimize <sup>13</sup>C–<sup>15</sup>N coupling constant measurements in NMR studies of Kifunensine derivatives?

  • Technique :

  • 2D <sup>1</sup>H–<sup>15</sup>N HMBC : Detect long-range couplings (e.g., JHN > 0.5 Hz) with amplitude-modulated spin-echo experiments (evolution delay ≤1 s) .
  • Spectral Classification :
Coupling StrengthJHN RangeApplication Example
Weak (w)<0.5 HzRemote N–H interactions
Strong (s)>2 HzDirect N–H bonds
  • Pitfalls : Avoid fast transverse relaxation by using deuterated solvents (e.g., DMSO-d6) and low temperatures .

Q. How to design dual-isotope (<sup>13</sup>C and <sup>15</sup>N) tracing experiments to study Kifunensine’s role in glycosidase inhibition?

  • Protocol :

Labeling : Co-incubate cells with Kifunensine-<sup>13</sup>C2,<sup>15</sup>N and <sup>13</sup>C-glucose to trace metabolic flux.

Quenching : Rapidly freeze samples at −80°C to halt enzymatic activity.

Extraction : Use methanol:water (4:1) for polar metabolite isolation.

  • Analysis :

  • GC-MS : Quantify <sup>13</sup>C incorporation into glycans.
  • NMR : Map <sup>15</sup>N into ER-associated degradation (ERAD) pathways using <sup>15</sup>N-edited HSQC .

Data Interpretation and Reproducibility

Why might isotopic enrichment levels vary between synthetic batches of Kifunensine-<sup>13</sup>C2</sup>,<sup>15</sup>N?

  • Critical Factors :

  • Precursor Purity : Ensure <sup>15</sup>N-ammonium salts are >99% isotopically pure.
  • Reaction Kinetics : Optimize pH and temperature during nucleophilic substitutions to minimize isotopic dilution .
    • Mitigation : Use kinetic isotope effect (KIE) studies to identify rate-limiting steps .

Q. How to validate the absence of isotopic scrambling in Kifunensine-<sup>13</sup>C2,<sup>15</sup>N during derivatization?

  • Validation Workflow :

  • Step 1 : Perform trimethylsilylation (TMS) and compare <sup>13</sup>C NMR shifts pre/post-derivatization.
  • Step 2 : Analyze δ<sup>15</sup>N via EA-IRMS; deviations >1‰ indicate scrambling .

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